molecular formula C20H32N2O B2917670 3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide CAS No. 955528-01-5

3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide

Cat. No. B2917670
CAS RN: 955528-01-5
M. Wt: 316.489
InChI Key: YQUZEEYSYHSLRI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a propyl-1,2,3,4-tetrahydroquinolin-6-yl group, which suggests it may have interesting chemical properties .


Molecular Structure Analysis

The compound contains several functional groups, including two methyl groups, an amide group, and a tetrahydroquinoline group. These groups can significantly influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound. These properties are often determined experimentally .

Scientific Research Applications

Solar Cell Sensitization

One of the notable applications of compounds structurally similar to 3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide involves solar cell technology. Specifically, carboxylated cyanine dyes, related in structure to the compound , have been synthesized and investigated for their photophysical and electrochemical properties. These dyes were utilized as sensitizers in nanocrystalline TiO2 solar cells, demonstrating a significant improvement in photoelectric conversion efficiency. This suggests that such compounds could play a role in enhancing the photoelectrical properties of dye-sensitized solar cells, indicating potential for further research and development in solar energy technologies (Wu et al., 2009).

Synthetic Chemistry Innovations

In synthetic chemistry, compounds with the tetrahydroquinoline moiety have been used as precursors in the generation of pyridine o-quinodimethane analogues, facilitating Diels-Alder reactions. This process exemplifies the utility of such compounds in constructing complex chemical structures, which could have applications in the synthesis of new materials or pharmaceuticals (Carly et al., 1996).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism might involve interaction with specific biological targets. Without more information, it’s difficult to speculate .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, possible uses, and biological activity .

properties

IUPAC Name

3,3-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-5-12-22-13-6-7-17-14-16(8-9-18(17)22)10-11-21-19(23)15-20(2,3)4/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUZEEYSYHSLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide

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